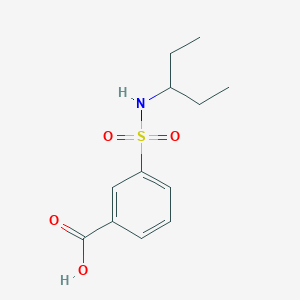

3-(Pentan-3-ylsulfamoyl)benzoic acid

Description

Historical Context and Evolution of Sulfonamide Scaffolds in Drug Discovery Pre-development

The era of chemotherapy was effectively launched with the discovery of the sulfonamide class of drugs. youtube.com The journey began in the 1930s with the patenting of Prontosil, an azo dye, which was subsequently shown to be a prodrug that metabolized in the body to its active form, sulfanilamide. youtube.comopenaccesspub.org This groundbreaking discovery by Gerhard Domagk, which earned him the 1939 Nobel Prize in Medicine, provided the first effective systemic treatments for bacterial infections and marked a turning point in medicine. youtube.com

The initial discovery spurred decades of research, revealing the remarkable versatility of the sulfonamide scaffold (a functional group with the structure -S(=O)₂-NR₂). citedrive.comresearchgate.net Medicinal chemists found that by substituting various chemical groups onto the sulfonamide core, they could modulate the compound's activity, potency, and pharmacokinetic profile. researchgate.net This led to the development of a vast and diverse family of drugs with applications extending far beyond their original antibacterial role. openaccesspub.orgajchem-b.com Today, sulfonamide-containing drugs are used as diuretics (e.g., Furosemide, Hydrochlorothiazide), anticonvulsants, antivirals, and anti-inflammatory agents. researchgate.netajchem-b.com This enduring legacy has cemented the sulfonamide moiety's status as a "privileged scaffold," a structural framework that is consistently found in biologically active compounds. citedrive.com

| Milestone Sulfonamide-Based Drugs | Year of Discovery/Development | Primary Therapeutic Application |

| Prontosil (Sulfanilamide) | 1935 | Antibacterial researchgate.net |

| Sulfapyridine | 1938 | Antibacterial (Pneumonia) openaccesspub.org |

| Sulfacetamide | 1941 | Antibacterial (Urinary Tract Infections) openaccesspub.org |

| Furosemide | 1960s | Diuretic researchgate.net |

| Sulfamethoxazole | 1960s | Antibacterial (often with Trimethoprim) youtube.com |

Role of Benzoic Acid Derivatives as Core Pharmacophores and Modulators in Biological Systems

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the design of biologically active molecules. chemicalbook.comresearchgate.net The benzoic acid framework is considered a key pharmacophore—the essential structural feature responsible for a molecule's interaction with a biological target. nih.gov Its carboxylic acid group (-COOH) is typically ionized at physiological pH, allowing it to form strong ionic bonds and hydrogen bonds with receptors and enzyme active sites. youtube.comaozunchem.com

The benzene (B151609) ring can be readily functionalized, enabling chemists to fine-tune the molecule's properties to enhance potency, selectivity, and metabolic stability. nih.gov This chemical tractability has led to the development of a wide array of important medicines. A classic example is acetylsalicylic acid (aspirin), a simple benzoic acid derivative that has been a mainstay of anti-inflammatory and analgesic therapy for over a century. Other synthetic derivatives are used as local anesthetics, antifungal agents, and as components of more complex drugs. nih.govaozunchem.com The proven ability of the benzoic acid scaffold to serve as an anchor for biological interactions makes it a highly valuable and frequently utilized component in drug discovery. chemicalbook.com

| Benzoic Acid Derivative Example | Primary Biological Role/Application |

| Acetylsalicylic Acid | Anti-inflammatory, Antiplatelet nih.gov |

| Furosemide | Diuretic (contains a benzoic acid moiety) nih.gov |

| Padimate O | UV Filter (sunscreen agent) researchgate.net |

| Tamibarotene | Anticancer (retinoid) preprints.org |

Rationale for the Investigation of Novel 3-(Pentan-3-ylsulfamoyl)benzoic Acid Frameworks

The rationale for designing and investigating molecules like this compound stems from a strategy of pharmacophore hybridization. This approach combines the distinct and advantageous features of both the sulfonamide and benzoic acid scaffolds into one molecule. nih.gov The goal is to create a compound with novel or enhanced biological properties that are not attainable by either fragment alone.

In this specific framework, the benzoic acid portion provides a robust anchor for binding to biological targets through its carboxylate group. The sulfonamide group, positioned at the meta-position (position 3) of the benzene ring, introduces additional hydrogen bond donor and acceptor sites and imposes a specific three-dimensional geometry on the molecule. The substituent on the sulfonamide nitrogen, in this case, a pentan-3-yl group, is particularly noteworthy. This non-planar, bulky, and hydrophobic group can play a crucial role in enhancing binding affinity by fitting into specific hydrophobic pockets of a target protein, thereby improving potency and potentially selectivity. nih.gov Research into analogous sulfamoyl benzoic acid (SBA) structures has shown that modifying this "tail" group is a key strategy for tuning biological activity, for instance, in the development of specific agonists for lysophosphatidic acid (LPA) receptors. nih.govnih.gov The investigation of the this compound framework is thus driven by the hypothesis that this unique combination of a strong binding anchor, a versatile hydrogen-bonding group, and a sterically defined hydrophobic tail will lead to new and specific biological interactions.

Current Research Landscape and Unaddressed Challenges in Sulfamoylbenzoic Acid Chemistry

The field of sulfamoylbenzoic acid chemistry is an active area of research, with studies exploring their potential in various therapeutic contexts. A major focus has been on their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. acs.org The sulfonamide moiety is a classic zinc-binding group, making these compounds natural candidates for CA inhibition. nih.govacs.org As CAs are involved in numerous physiological processes, their inhibitors are investigated for treating glaucoma, edema, and certain types of cancer. acs.orgtandfonline.com

Despite promising findings, significant challenges remain. A primary hurdle is achieving isoform selectivity. nih.gov The human body has 15 different CA isoforms, and many sulfonamide-based inhibitors lack the specificity to target a single one, which can lead to off-target effects. nih.govacs.org Designing inhibitors that can distinguish between the highly similar active sites of different CA isoforms is a major goal. nih.gov This is often approached by designing "tail" portions of the molecule that can interact with unique amino acid residues located at the entrance of the active site, which differ between isoforms. nih.govacs.org

Furthermore, optimizing the drug-like properties of these compounds, such as solubility and metabolic stability, is an ongoing concern for medicinal chemists. nih.gov The development of efficient and versatile synthetic routes to create diverse libraries of these molecules is also critical for thorough structure-activity relationship (SAR) studies. nih.govsemanticscholar.org For instance, research on N-substituted 4-sulfamoylbenzoic acid derivatives has shown that even small changes to the N-substituent can significantly impact inhibitory potency against enzymes like cytosolic phospholipase A2α. bohrium.com Addressing the dual challenges of selectivity and pharmacokinetics is essential to translate the potential of sulfamoylbenzoic acid frameworks into new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(pentan-3-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-10(4-2)13-18(16,17)11-7-5-6-9(8-11)12(14)15/h5-8,10,13H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASWUKPVGSTUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Pentan 3 Ylsulfamoyl Benzoic Acid

Critical Analysis of Retrosynthetic Pathways and Key Precursors for 3-(Pentan-3-ylsulfamoyl)benzoic Acid Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the sulfonamide C-N and S-C bonds.

The primary disconnection is the sulfonamide bond (Ar-SO₂-NHR), which reveals two key precursors: an activated benzoic acid derivative and pentan-3-amine. This leads to the identification of 3-(chlorosulfonyl)benzoic acid as the key electrophilic precursor and pentan-3-amine as the nucleophile.

The principal precursors identified through this analysis are:

Benzoic Acid: The foundational aromatic scaffold.

Chlorosulfonic Acid or Thionyl Chloride/SO₂: Reagents for introducing the sulfonyl chloride group. orgsyn.orgprinceton.edu

Pentan-3-amine: The source of the specific alkylsulfamoyl moiety.

The direct chlorosulfonation of benzoic acid is the most straightforward route to the key intermediate, 3-(chlorosulfonyl)benzoic acid. The carboxylic acid group is a meta-directing deactivator, which regioselectively guides the incoming chlorosulfonyl group to the desired position. libretexts.org The reaction is typically performed using an excess of chlorosulfonic acid (ClSO₃H). orgsyn.org

However, optimization is often required to maximize yield and minimize the formation of byproducts. Key parameters for optimization include reaction temperature, time, and the stoichiometry of the reagents. For instance, the preparation of 3-(chlorosulfonyl)benzoic acid can be achieved by reacting benzoic acid with thionyl chloride, followed by a reaction with ice-water to precipitate the product. google.com

Recent advances have explored alternative sulfonylation methods. A notable one-pot strategy involves the copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids. princeton.edunih.gov This method uses sulfur dioxide (SO₂) and a chlorine source, offering a different pathway that avoids the direct use of highly corrosive chlorosulfonic acid on the final benzoic acid scaffold.

Table 1: Optimization of Sulfonylation Conditions for Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Chlorosulfonic acid | None | 20-25°C | Classic method for preparing benzenesulfonyl chloride, adaptable for substituted benzenes. | orgsyn.org |

| Benzoic Acid | Thionyl chloride, then ice-water | None | 80°C | Yields crude 3-(chlorosulfonyl)benzoic acid. | google.com |

| Aromatic Carboxylic Acid | [Cu(MeCN)₄]BF₄, SO₂, Dichloro-dimethylhydantoin | MeCN | Room Temp (Photocatalysis) | Modern one-pot decarboxylative sulfonylation avoids pre-functionalization. | princeton.edu |

The formation of the sulfonamide bond is typically achieved by reacting the sulfonyl chloride intermediate with the desired amine. In this case, 3-(chlorosulfonyl)benzoic acid is reacted with pentan-3-amine. This is a nucleophilic acyl substitution reaction at the sulfur atom.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.govrsc.org The choice of base and solvent can influence the reaction rate and the ease of product isolation. The reaction's regioselectivity is inherently controlled as the sulfonyl chloride reacts directly with the amine's nitrogen atom.

For sterically hindered amines like pentan-3-amine, reaction conditions may need to be adjusted, for example, by using higher temperatures or longer reaction times to achieve complete conversion. researchgate.net Advanced catalytic methods, such as iridium-catalyzed C-H amidation, provide alternative routes for forming C-N bonds but are more commonly applied to direct arene amidation rather than sulfonamide formation from a sulfonyl chloride. organic-chemistry.org

Table 2: Comparison of Amidation Reaction Conditions

| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Generic Arylsulfonyl Chloride | Primary/Secondary Amine | Pyridine | Acetonitrile (CH₃CN) | 60°C, 40 min | nih.gov |

| Generic Arylsulfonyl Chloride | Primary/Secondary Amine | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp, 5 min | rsc.org |

| 2-Sulfamoylbenzoic acid ethyl ester prep | Various Amines | K₂CO₃ | DMF | Moderate Yields | nih.gov |

The carboxylic acid functional group in 3-(chlorosulfonyl)benzoic acid is acidic and can complicate the subsequent amidation step, for example, by reacting with the base used. A common strategy to circumvent this is to protect the carboxylic acid as an ester. google.com

The synthesis would therefore commence with an ester of benzoic acid, such as methyl benzoate. This starting material would undergo chlorosulfonation at the meta position, followed by amidation with pentan-3-amine. The final step would then be the hydrolysis of the ester group to yield the target carboxylic acid.

Esterification : The conversion of benzoic acid to its methyl or ethyl ester can be readily achieved through Fischer esterification. This involves refluxing the carboxylic acid with an excess of the alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

Hydrolysis : The final deprotection step involves the hydrolysis of the ester. This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification), using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a water/THF mixture, is often preferred as it is typically irreversible and proceeds to completion. nih.govyoutube.com A final acidification step is then required to protonate the resulting carboxylate salt to obtain the final product, this compound.

Exploration of Convergent and Divergent Synthetic Approaches to this compound

While the synthesis of this compound itself is typically linear (A → B → C), the core scaffold lends itself to both convergent and divergent synthetic strategies for creating analogues.

A convergent synthesis would involve preparing key fragments separately before combining them in the final steps. For example, a substituted benzoic acid and a pre-formed sulfamoyl-amine fragment could be coupled, although this is less common for this specific target.

A divergent synthesis is more applicable here. The key intermediate, 3-(chlorosulfonyl)benzoic acid (or its ester), serves as a branch point. From this single intermediate, a diverse library of compounds can be generated by reacting it with a wide array of different primary and secondary amines. rsc.org This approach is highly efficient for exploring structure-activity relationships in drug discovery programs by systematically varying the alkylsulfamoyl moiety while keeping the sulfamoylbenzoic acid core constant.

One-pot reactions significantly improve synthetic efficiency by reducing the number of workup and purification steps. Several modern methodologies can be applied to the synthesis of sulfamoylbenzoic acids.

One innovative one-pot protocol enables the direct conversion of carboxylic acids and amines into sulfonamides. princeton.edunih.gov This process uses a copper catalyst and light (photocatalysis) to achieve a decarboxylative chlorosulfonylation of an aromatic acid, followed by in-situ amination. princeton.edu Applying this to a precursor like 3-carboxybenzenesulfonic acid could theoretically generate the target compound, though the specific application has not been detailed.

A simpler one-pot approach involves the activation of a carboxylic acid with thionyl chloride, followed by the addition of an amine without isolating the intermediate acyl chloride. rsc.orgresearchgate.net This method is typically used for amide synthesis but highlights the principle of telescoped reactions that can be adapted for sulfonamide synthesis under the right conditions.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this often involves minimizing solvent use, avoiding hazardous reagents, and using catalytic methods.

Solvent-Free Synthesis : Mechanochemistry, or ball-milling, has emerged as a powerful green technique. A one-pot, solvent-free mechanochemical method has been developed for sulfonamide synthesis, proceeding through a sulfonyl chloride intermediate. rsc.org This approach minimizes solvent waste and can lead to higher efficiency.

Aqueous Synthesis : Performing reactions in water is a key goal of green chemistry. Facile methods for synthesizing sulfonamides in water have been reported, which use equimolar amounts of the amine and arylsulfonyl chloride and avoid organic bases. rsc.org The product often precipitates upon acidification and can be isolated by simple filtration.

Catalytic Routes : The use of heterogeneous, recyclable catalysts offers a green alternative to stoichiometric reagents. For example, a magnetite-immobilized nano-Ruthenium catalyst has been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org While not directly applicable to the primary synthesis of the target compound, it showcases green derivatization possibilities.

Table 3: Green Synthesis Approaches for Sulfonamides

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Mechanosynthesis | Solvent-free, ball-milling, one-pot | Reduced solvent waste, cost-effective, environmentally friendly. | rsc.org |

| Aqueous Synthesis | Water as solvent, no organic base | Environmentally benign, simple workup (filtration). | rsc.org |

| Heterogeneous Catalysis | Magnetic nano-Ru catalyst | Catalyst is easily isolated and reused, high selectivity, water as the only byproduct. | acs.org |

| Decarboxylative Sulfonylation | Uses SO₂, avoids pre-functionalization | High atom economy, utilizes readily available starting materials. | princeton.edu |

Preclinical Mechanistic Investigations of 3 Pentan 3 Ylsulfamoyl Benzoic Acid and Its Analogues

Cellular Pathway Modulation and Phenotypic Screening in Research Models (Excluding Clinical Correlates)

The preclinical evaluation of 3-(pentan-3-ylsulfamoyl)benzoic acid and its structural analogues has focused on elucidating their mechanisms of action at a cellular level. These investigations are crucial for understanding the compound's potential as a therapeutic agent by examining how it alters cellular signaling and behavior in various research models.

Research into the analogues of this compound has revealed significant modulation of key cellular signaling pathways. For instance, certain N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the arachidonic acid cascade that leads to the production of pro-inflammatory eicosanoids. researchgate.net The inhibition of this enzyme suggests a potential anti-inflammatory mechanism of action.

Furthermore, studies on substituted sulfamoyl benzamidothiazoles, which share the sulfamoylbenzoic acid motif, have demonstrated the ability to prolong the activation of the NF-κB signaling pathway. nih.gov NF-κB is a critical regulator of the immune response, cell survival, and inflammation. The potency of these compounds in modulating NF-κB activity was found to be dependent on the nature of the substituents on the scaffold. nih.gov

In other related benzoic acid derivatives, particularly those designed to target cancer cells, a distinct mechanism involving the uncoupling of oxidative phosphorylation has been observed. nih.gov These compounds were shown to decrease the mitochondrial transmembrane potential and reduce intracellular ATP levels, leading to the activation of AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis. nih.gov This energy stress is a key trigger for apoptosis in cancer cells.

| Analogue Class | Target Pathway/Molecule | Observed Effect | Reference |

| N-substituted 4-sulfamoylbenzoic acid derivatives | Cytosolic phospholipase A2α (cPLA2α) | Inhibition | researchgate.net |

| Substituted sulfamoyl benzamidothiazoles | NF-κB signaling pathway | Prolonged activation | nih.gov |

| Benzoate-lipophilic cations | Mitochondrial oxidative phosphorylation | Uncoupling, decreased ATP, AMPK activation | nih.gov |

For instance, the cellular uptake of certain nanoparticles has been shown to be dependent on energy and mediated by clathrin-mediated endocytosis and macropinocytosis. nih.gov The efficiency of uptake can be influenced by factors such as particle size, surface charge, and the specific cell type. dovepress.com In some cases, nonspecific binding to the cell surface, often through ionic interactions with proteoglycans, precedes internalization. dovepress.com

Studies on thiometallates, another class of sulfur-containing compounds, have indicated that their cellular uptake can be facilitated by specific plasma membrane ion channels, such as the anion exchange protein (AE)-1. nih.gov This highlights the possibility of specific transporter-mediated uptake for sulfamoylbenzoic acid derivatives. Once inside the cell, the distribution of these compounds is critical to their function. Intracellular trafficking studies of some nanoparticles have shown accumulation in lysosomes, while avoiding the Golgi apparatus and endoplasmic reticulum. nih.gov

Analogues of this compound have demonstrated significant effects on fundamental cellular processes, particularly apoptosis and cell proliferation. In studies involving human colorectal cancer cell lines, novel benzoate-lipophilic cations were found to selectively induce apoptosis in tumor cells. nih.gov This programmed cell death was a direct consequence of the mitochondrial dysfunction and energy stress triggered by the compounds. nih.gov

Similarly, quinoxaline-based derivatives, which can be considered structural analogues, have shown potent anti-proliferative effects against prostate cancer (PC-3) cells. nih.gov These compounds were found to induce apoptosis by upregulating pro-apoptotic proteins such as p53 and caspases-3 and -8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The mechanism of action for these specific derivatives was linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov

The structure-activity relationship studies on substituted sulfamoyl benzamidothiazoles also highlighted their impact on cellular activity, with potency being dependent on the length of alkyl chains attached to the core structure. nih.gov

| Cellular Process | Compound Class/Analogue | Observed Impact in Cancer Cell Lines | Reference |

| Apoptosis | Benzoate-lipophilic cations | Induction via mitochondrial uncoupling | nih.gov |

| Apoptosis | Quinoxaline-based derivatives | Induction via upregulation of p53, caspases and downregulation of Bcl-2 | nih.gov |

| Proliferation | Quinoxaline-based derivatives | Inhibition in PC-3 cells | nih.gov |

| Cell Signaling | Substituted sulfamoyl benzamidothiazoles | Chain length-dependent activity in modulating NF-κB | nih.gov |

Biophysical Characterization of Molecular Interactions

To understand the mechanism of action of this compound at a molecular level, it is essential to characterize its binding interactions with its biological targets. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It provides valuable data on the kinetics of binding, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In the context of related compounds, SPR has been utilized to study the binding of acetazolamide, a sulfonamide-containing drug, to bovine serum albumin (BSA). dergipark.org.tr In a typical SPR experiment, one of the interacting partners (the ligand, e.g., a target protein) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., the drug candidate) is then flowed over the surface at various concentrations. The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.

A hypothetical SPR analysis for this compound binding to its target protein would generate a sensorgram, from which the kinetic parameters can be derived.

| Kinetic Parameter | Description | Information Gained |

| Association Rate (ka) | The rate at which the analyte binds to the immobilized ligand. | Speed of complex formation. |

| Dissociation Rate (kd) | The rate at which the analyte-ligand complex breaks apart. | Stability of the complex. |

| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka (kd/ka). | Affinity of the interaction (lower KD indicates higher affinity). |

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction, including the binding stoichiometry (n), the binding constant (Ka, the inverse of KD), the enthalpy change (ΔH), and the entropy change (ΔS).

ITC experiments have been employed to investigate the thermodynamics of interactions between various drugs and biological macromolecules, such as glycosaminoglycans. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed is measured. The resulting data can be fit to a binding model to extract the thermodynamic parameters.

A large negative enthalpy change (ΔH) suggests that the binding is driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces. A positive entropy change (ΔS) indicates that the binding is entropically driven, often due to the release of ordered solvent molecules from the binding interface (the hydrophobic effect). The observation of a large negative heat capacity change (ΔCp) can suggest the involvement of hydrophobic interactions in the binding process. nih.gov

| Thermodynamic Parameter | Description | Information Gained |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the target. | The molar ratio of the binding interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | The contribution of hydrogen bonds and van der Waals forces to binding. |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. | The contribution of the hydrophobic effect and conformational changes to binding. |

| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding event (ΔG = ΔH - TΔS). | The spontaneity of the binding interaction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Following a comprehensive search of available scientific literature, no specific preclinical studies employing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the direct ligand-protein interactions of this compound or its close analogues were identified. While the field of drug discovery widely utilizes NMR spectroscopy as a powerful tool for characterizing the binding of small molecules to protein targets, specific data detailing such investigations for this particular compound are not present in the public domain based on the conducted search.

NMR spectroscopy offers a versatile platform for mapping ligand-protein interactions by providing atomic-level insights into the binding event. Techniques such as protein-observed NMR, where changes in the protein's NMR spectrum are monitored upon ligand addition, and ligand-observed NMR, which focuses on the ligand's spectral changes, are instrumental in this process. These methods can reveal the specific amino acid residues involved in the interaction, the binding affinity, and conformational changes induced by ligand binding.

For instance, protein-observed 19F-NMR (PrOF NMR) is a sensitive technique used for fragment screening and quantifying binding affinity. nih.gov It involves incorporating fluorine-labeled amino acids into the protein of interest, resulting in simplified spectra that are sensitive to changes in the local chemical environment upon ligand binding. nih.gov This allows for the identification of binding events and the determination of dissociation constants (Kd). nih.gov

Another common approach involves monitoring the chemical shift perturbations (CSPs) in 2D NMR spectra, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled protein. researchgate.net When a ligand binds, the chemical shifts of the nuclei in and around the binding site are perturbed, and by tracking these changes, the binding site can be mapped onto the protein's structure. researchgate.netnih.gov This method is also effective in studying the influence of antagonists on protein-protein interactions. researchgate.net

While these general principles of using NMR for studying ligand-protein interactions are well-established, their specific application to this compound has not been documented in the available literature. Research on benzoic acid derivatives has been conducted in other contexts, such as their use as atomic layer deposition inhibitors, but this does not extend to their mechanistic interactions with protein targets in a preclinical setting. mdpi.com

The absence of such specific data precludes the presentation of detailed research findings or data tables for this compound in the context of NMR-based ligand-protein interaction mapping.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Activity within the 3-(Pentan-3-ylsulfamoyl)benzoic Acid Scaffold

The biological activity of compounds based on the this compound scaffold is intrinsically linked to its three primary components: the benzoic acid ring, the central sulfamoyl linker, and the pentan-3-yl group.

The Benzoic Acid Moiety: The carboxylic acid group on the phenyl ring is a critical feature, often acting as a key interaction point with biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in a receptor's binding site. The position of the sulfamoyl group at the meta-position of the benzoic acid influences the spatial arrangement of these interactions.

The Pentan-3-yl Group: The nature of the substituent on the sulfonamide nitrogen plays a significant role in defining the compound's specificity and potency. The pentan-3-yl group, a moderately sized and branched alkyl substituent, contributes to the hydrophobic character of the molecule. This hydrophobicity can facilitate passage through biological membranes and promote binding to hydrophobic pockets within a target protein. The steric bulk of the pentan-3-yl group also influences the conformational preferences of the molecule, which in turn affects its biological activity. In broader studies of sulfamoyl benzoic acid analogues, variations in the alkyl or aryl substituents at this position have been shown to drastically alter receptor subtype selectivity and agonist/antagonist activity. nih.gov For instance, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, different substituents on the nitrogen atom led to varying inhibitory potentials against α-amylase and α-glucosidase. nih.gov

A summary of the key structural determinants and their putative roles is presented in the table below.

| Structural Component | Key Features | Putative Role in Biological Activity |

| Benzoic Acid | Carboxylic acid group, Aromatic ring | Hydrogen bonding, salt bridge formation, π-π stacking interactions |

| Sulfamoyl Linker | Hydrogen bond donor (N-H), Hydrogen bond acceptors (S=O) | Anchoring to the target, maintaining geometry |

| Pentan-3-yl Group | Hydrophobicity, Steric bulk | Interaction with hydrophobic pockets, influencing conformation and selectivity |

Mapping of Pharmacophoric Features and Their Contribution to Target Recognition

A pharmacophore model for this compound would highlight the spatial arrangement of its essential interaction features. Based on its structure and data from related molecules, the key pharmacophoric features can be identified. dovepress.comdergipark.org.tr

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfamoyl group and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor (HBD): The nitrogen atom of the sulfamoyl group and the hydroxyl proton of the carboxylic acid.

Aromatic Ring (AR): The phenyl ring, which can participate in π-π stacking interactions.

Hydrophobic (HY): The pentan-3-yl group.

The relative spatial arrangement of these features is critical for effective binding to a biological target. For example, in studies of fatty acid amide hydrolase (FAAH) inhibitors, pharmacophore models often include two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit. researchgate.net The this compound scaffold contains features that could align with such a pharmacophore.

The following table outlines the pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens, Carboxyl oxygen | Interaction with donor groups on the target (e.g., -NH, -OH) |

| Hydrogen Bond Donor (HBD) | Sulfonamide nitrogen, Carboxyl hydroxyl | Interaction with acceptor groups on the target (e.g., C=O, N) |

| Aromatic Ring (AR) | Benzoic acid ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic (HY) | Pentan-3-yl group | van der Waals interactions with hydrophobic pockets |

Derivation and Validation of QSAR Models for Predictive Activity Assessment

While no specific QSAR models for this compound have been published, the methodology for creating such models for predictive activity assessment is well-established. nih.gov

To build a QSAR model, a set of molecular descriptors that quantify the physicochemical properties of the molecule would be calculated. For a series of analogs based on the this compound scaffold, these descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity (MR), and van der Waals volume.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Once the descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

The validity and predictive power of the QSAR model must be rigorously assessed using various validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to test the internal consistency and robustness of the model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

A successful QSAR model could then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby guiding further drug discovery efforts.

Conformational Flexibility and Its Influence on Biological Performance

The biological activity of a flexible molecule like this compound is highly dependent on its ability to adopt a specific conformation that is complementary to the binding site of its biological target. ijpsr.com The key sources of conformational flexibility in this molecule are the rotatable bonds within the sulfamoyl linker and the pentan-3-yl group.

Rotational spectroscopy studies on similar benzenesulfonamides have shown that the orientation of the amino group relative to the benzene (B151609) ring can vary. mdpi.com In some cases, the amino group lies perpendicular to the aromatic plane, while in others, a gauche orientation is preferred due to weak intramolecular interactions. mdpi.com The presence of the bulky pentan-3-yl group will impose certain steric constraints, favoring conformations that minimize steric hindrance.

Computational Chemistry and Advanced Molecular Modeling of 3 Pentan 3 Ylsulfamoyl Benzoic Acid Systems

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical first step in understanding the structural dynamics of a flexible molecule like 3-(pentan-3-ylsulfamoyl)benzoic acid. The molecule possesses several rotatable bonds, particularly within the pentan-3-yl group and between the phenyl ring and the sulfamoyl moiety. Rotation around these bonds gives rise to numerous conformers, each with a distinct three-dimensional shape and energy level.

The goal of this analysis is to map the potential energy surface (PES), which provides a landscape of the relative energies of all possible conformations. Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can systematically rotate the bonds and calculate the corresponding energy. This process identifies low-energy, stable conformers and the energy barriers that separate them. For instance, studies on other flexible benzoic acid derivatives have shown that even subtle changes in torsion angles can lead to different conformers, which can be critical for how the molecule packs in a solid state or binds to a biological target. researchgate.netnih.gov Research on para-substituted benzoic acids with flexible alkyl chains has demonstrated that a molecule can exist in a multitude of stable conformations in solution, and understanding the energy barriers for their interconversion is key to predicting their behavior. semanticscholar.org For this compound, the analysis would focus on the torsion angles of the pentyl chain and the orientation of the sulfamoyl group relative to the benzoic acid ring. semanticscholar.org

Ligand-Target Molecular Docking Simulations and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction. For this compound, the process would involve docking its various low-energy conformers into the binding site of a potential target protein.

Studies on structurally related sulfamoyl benzoic acid (SBA) analogues have successfully used computational docking to rationalize their activity as specific agonists for the LPA2 receptor, a G protein-coupled receptor. acs.orgnih.gov Similarly, other benzoic acid derivatives have been investigated via docking against targets like carbonic anhydrase and the main protease of SARS-CoV-2. researchgate.netnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values suggesting stronger binding. nih.gov

Once an initial docking pose is generated, it is crucial to refine it and analyze the specific molecular interactions that stabilize the ligand-protein complex. This involves identifying key interactions such as:

Hydrogen Bonds: The carboxylic acid and sulfamoyl groups of the title compound are potent hydrogen bond donors and acceptors. Analysis would pinpoint specific amino acid residues in the target's active site that form these bonds.

Hydrophobic Interactions: The pentyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The charged or polar groups contribute to the electrostatic complementarity between the ligand and the target.

In studies of other benzoic acid derivatives, researchers have detailed the precise amino acid residues involved in these interactions, providing a structural basis for the observed biological activity. researchgate.netnih.gov This level of analysis is essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogues.

Virtual screening uses docking-based approaches to rapidly screen large databases containing millions of chemical compounds against a specific protein target. This in silico method is highly effective for identifying novel "hit" compounds that may exhibit desired biological activity.

If this compound were identified as an active compound, its chemical structure would serve as a template. A virtual screen could then be launched to find other commercially available or synthetically accessible molecules with similar scaffolds that might bind to the same target, potentially with higher affinity or better properties. This approach has been widely used, for example, in screening for inhibitors of viral proteases and other enzymes. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. uzh.chrjpbr.com An MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds, providing insights into the stability and flexibility of the complex. nih.govillinois.edu

For a complex of this compound with a target protein, MD simulations would be performed to:

Assess Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time indicates that the complex is not falling apart and the ligand remains securely in the binding pocket. nih.gov

Analyze Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues reveals which parts of the protein are flexible and which are stabilized upon ligand binding. nih.gov

Refine Binding Interactions: MD simulations can reveal the persistence of key interactions (like hydrogen bonds) identified during docking and may uncover important water-mediated interactions.

Studies on protein-benzoic acid complexes have used MD simulations to confirm the stability of the docked structures and to gain deeper insights into the dynamic nature of the binding interactions. nih.gov

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Interpretations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule with high accuracy. tandfonline.comniscpr.res.in For this compound, DFT methods would be used to calculate a range of properties. nih.govresearchgate.net

Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions. scispace.comresearchgate.net

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis spectra), which can be compared with experimental data for structural validation. tandfonline.comacs.org

The table below illustrates the types of parameters that would be calculated for this compound using DFT.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 Debye |

| Molecular Electrostatic Potential (Vmin) | Most negative potential, indicating sites for electrophilic attack | -50.2 kcal/mol |

In Silico Prediction of Potential Biological Targets and Polypharmacology

In the absence of experimental data, in silico target prediction tools can provide valuable hypotheses about the potential biological targets of a novel compound. mdpi.comcreative-biolabs.comnih.gov These methods use machine learning algorithms and large databases of known ligand-target interactions to predict targets for a new molecule based on its chemical structure. acs.org

For this compound, its structure would be submitted to web-based servers like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances). These tools compare the input molecule to a library of known bioactive compounds and predict a list of the most probable protein targets. biorxiv.org This approach is a cornerstone of polypharmacology—the concept that a single drug can interact with multiple targets. Identifying potential targets early on can guide experimental testing and reveal potential therapeutic applications or off-target effects that might lead to side effects. mdpi.combiorxiv.org For example, a series of sulfamoylbenzoic acid derivatives were predicted and subsequently confirmed to have activity against α-glucosidase and α-amylase, suggesting antidiabetic potential. nih.gov

Chemoinformatic Approaches to Chemical Space Exploration for Sulfamoylbenzoic Acids

Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the systematic exploration of vast chemical spaces to identify novel bioactive molecules. For the family of sulfamoylbenzoic acids, these computational techniques are crucial for designing compound libraries, predicting molecular properties, and prioritizing candidates for synthesis and biological evaluation. The exploration of the chemical space for this class of compounds often involves a multi-faceted approach, integrating library design, virtual screening, and the analysis of structure-activity relationships (SAR).

The core of chemoinformatic exploration lies in the generation and analysis of large, diverse sets of virtual compounds. For sulfamoylbenzoic acids, this process typically starts with a common scaffold, such as 4-sulfamoylbenzoic acid or 2,4-dichloro-5-sulfamoylbenzoic acid, which can then be systematically decorated with a wide array of chemical substituents. nih.govnih.gov The goal is to create a comprehensive library of virtual molecules that covers a broad range of physicochemical properties.

A key strategy in this exploration is the use of DNA-encoded libraries (DELs). In one such approach, a three-cycle library design was employed, utilizing sequential amide coupling of N-Fmoc-protected amino acids and capping carboxylic acids. nih.gov This methodology allows for the creation of millions of unique compounds in a single library. During affinity selections against a target protein, specific building blocks, such as 4-sulfamoylbenzoic acid, can be identified as being enriched, pointing towards a promising scaffold for further investigation. nih.gov

Virtual screening is another powerful chemoinformatic tool for exploring the chemical space of sulfamoylbenzoic acids. This can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. researchgate.net Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of a target protein to dock virtual compounds and predict their binding affinity. nih.govresearchgate.netbenthamdirect.combenthamscience.com For instance, a structure-based virtual screening of a database of benzoic acid derivatives identified several potential inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, with promising binding energies. nih.govresearchgate.netbenthamdirect.com

The following interactive table showcases representative molecular descriptors that are typically calculated in chemoinformatic studies of sulfamoylbenzoic acid derivatives to assess their drug-likeness and potential for oral bioavailability, based on Lipinski's Rule of Five.

| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| Sulfamoylbenzoic Acid Derivatives | < 500 | < 5 | ≤ 5 | ≤ 10 |

| Benzoic Acid Derivatives for Screening | Varied | Varied | Varied | Varied |

| DNA-Encoded Library Monomers | < 350 | < 3.5 | Varied | Varied |

This table represents typical target values for molecular descriptors in the design of screening libraries for sulfamoylbenzoic acid derivatives and is based on principles of drug-likeness.

In a study focused on developing specific agonists for the LPA2 receptor, a scaffold derivatization approach was guided by structure-based pharmacophore design. nih.govnih.gov Researchers initiated their studies with a known template scaffold and then generated variants that were docked into a homology model of the LPA2 receptor. The compounds were then ranked based on their docked scores, which represent the predicted binding energy. nih.govnih.gov

Similarly, in the pursuit of novel antidiabetic agents, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated. nih.gov In silico molecular docking studies were performed to understand the interactions between these compounds and the active sites of α-glucosidase and α-amylase. nih.gov Such studies often reveal key interactions, like hydrogen bonding and pi-pi stacking, that contribute to the inhibitory activity of the compounds. nih.gov

The findings from these chemoinformatic explorations can be summarized in data tables that correlate structural features with predicted or measured activity. The table below illustrates a hypothetical outcome of a virtual screening campaign for sulfamoylbenzoic acid derivatives against a generic kinase target.

| Compound ID | Sulfonamide Substituent | Benzoic Acid Substitution | Predicted Binding Energy (kcal/mol) |

| SBA-001 | Pentan-3-yl | None | -8.5 |

| SBA-002 | Benzyl | 4-Chloro | -9.2 |

| SBA-003 | Phenyl | 2,4-Dichloro | -9.8 |

| SBA-004 | Naphthalen-2-ylmethyl | None | -10.1 |

| SBA-005 | Indol-3-ylethyl | 4-Methoxy | -10.5 |

This table is a representative example of data generated from molecular docking studies, illustrating how different substituents on the sulfamoylbenzoic acid scaffold can influence the predicted binding affinity to a biological target. The values are hypothetical and for illustrative purposes.

Ultimately, the goal of these chemoinformatic approaches is to navigate the vast chemical space of sulfamoylbenzoic acids efficiently. By generating diverse libraries, employing virtual screening techniques to identify promising candidates, and using computational models to predict properties, researchers can focus their synthetic efforts on the molecules most likely to exhibit the desired biological activity. This iterative cycle of design, prediction, and testing is fundamental to the modern discovery of novel therapeutics based on the sulfamoylbenzoic acid scaffold.

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation Research Focus

High-Resolution Mass Spectrometry for Investigating Metabolic Pathways in Research Samples (Excluding Clinical Metabolomics)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for untargeted metabolomics and the elucidation of metabolic pathways of xenobiotics in research settings. nih.govresearchgate.net This approach allows for the large-scale detection and identification of metabolites in biological samples, providing a snapshot of the biochemical transformations a compound undergoes. nih.gov The typical workflow for investigating the metabolism of a compound like 3-(Pentan-3-ylsulfamoyl)benzoic acid involves incubating the compound with a relevant biological system, such as pooled human liver microsomes (pHLM), followed by LC-HRMS analysis. mdpi.commdpi.com

The process begins with sample preparation, followed by chromatographic separation and HRMS detection. nih.govthermofisher.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, which are crucial for distinguishing between metabolites with very similar masses and for determining their elemental composition. nih.govbohrium.com Data processing workflows are then used to pick, align, and annotate peaks, followed by statistical analysis to identify significant metabolic features. mdpi.comresearchgate.net

In a hypothetical study of this compound, untargeted metabolomics could reveal a range of phase I and phase II metabolites. Phase I reactions would likely involve oxidation of the pentyl group, while phase II reactions would involve conjugation of the carboxylic acid or hydroxylated metabolites with glucuronic acid or sulfate.

Hypothetical Metabolites of this compound Identified by LC-HRMS

| Hypothetical Metabolite | Metabolic Reaction | Predicted m/z [M-H]- | Formula |

|---|---|---|---|

| 3-((1-Hydroxypentan-3-yl)sulfamoyl)benzoic acid | Hydroxylation | 316.0809 | C12H16NO5S |

| 3-(Pentan-3-ylsulfamoyl)benzoyl-β-D-glucuronide | Glucuronidation | 476.1021 | C18H24NO9S |

| 3-((1-Oxopentan-3-yl)sulfamoyl)benzoic acid | Dehydrogenation | 314.0653 | C12H14NO5S |

| N-Dealkylated benzoic acid sulfonamide | N-dealkylation | 229.0125 | C7H7NO4S |

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography is an indispensable tool for providing a high-resolution, three-dimensional view of how a ligand, such as this compound, interacts with a protein target. nih.govspringernature.com This structural information is critical for understanding the molecular basis of binding and for guiding the design of more potent or specific molecules. peakproteins.com The process involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays off the crystal to determine the arrangement of atoms. nih.gov

Co-crystallization Strategies and Data Collection

To obtain crystals of a protein-ligand complex, two primary strategies are employed: soaking and co-crystallization. peakproteins.com Soaking involves diffusing the ligand into a pre-existing crystal of the apo-protein. peakproteins.com Co-crystallization, conversely, involves forming the protein-ligand complex in solution before setting up crystallization trials. peakproteins.comresearchgate.net The choice of method often depends on the ligand's solubility and its binding affinity, as well as whether the protein undergoes a significant conformational change upon binding. peakproteins.com

For a compound like this compound, co-crystallization might be the preferred method, especially if its binding induces a conformational shift in the target protein. The general steps are:

Complex Formation: The purified target protein is incubated with an excess of this compound to ensure saturation of the binding sites.

Crystallization Screening: The protein-ligand complex is subjected to a wide array of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, and temperature.

Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.

Data Collection: A suitable crystal is cryo-cooled and mounted on a goniometer at a synchrotron beamline. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Structure Refinement and Interpretation of Binding Modes

After data collection, the diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. The electron density map of the complex is then calculated. Using the known structure of the protein as a starting model (molecular replacement), the protein chain is fitted into the electron density. springernature.com Subsequently, the ligand, this compound, is fitted into the remaining unassigned electron density, typically located in the protein's binding pocket. nih.gov

The final stage is structure refinement, an iterative process of adjusting the atomic coordinates to improve the agreement between the model and the experimental diffraction data. The interpretation of the final, refined structure reveals the precise binding mode of the ligand. For this compound, this would involve identifying key non-covalent interactions, such as:

Hydrogen Bonds: The carboxylic acid and sulfonamide groups are prime candidates for forming hydrogen bonds with polar residues in the binding site.

Ionic Interactions: The deprotonated carboxylate could form a salt bridge with a positively charged amino acid residue like Arginine or Lysine.

Van der Waals Interactions: The pentyl group and the benzene (B151609) ring would likely engage in hydrophobic and van der Waals contacts within the binding pocket.

Advanced NMR Spectroscopy for Ligand-Observed and Protein-Observed Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing data on binding affinity, kinetics, and the structure of the complex. creative-biostructure.comspringernature.com Unlike crystallography, NMR can characterize dynamic and weak interactions. nih.gov Studies can be conducted from the perspective of the ligand (ligand-observed) or the protein (protein-observed). nih.gov

Ligand-Observed NMR: These methods are useful for screening and for characterizing weak binders without the need for isotopic labeling of the protein. springernature.com

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein. By irradiating protein resonances, saturation is transferred to bound ligand protons via spin diffusion. The difference spectrum reveals the binding epitope of the ligand. nih.gov

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand, allowing for the detection of binding.

Protein-Observed NMR: These experiments require isotopic labeling of the protein (typically with ¹⁵N or ¹³C) but provide detailed information about the binding site on the protein's surface. nih.gov

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is the most common protein-observed method. A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amide proton and nitrogen signals upon addition of this compound indicate which residues are involved in or affected by the binding event. researchgate.net The magnitude of the shift can be used to estimate the dissociation constant (Kd).

Hypothetical Chemical Shift Perturbations in ¹H-¹⁵N HSQC of a Target Protein upon Binding to this compound

| Residue Number | Amino Acid | Combined Chemical Shift Perturbation (Δδ, ppm) | Location in Protein Structure |

|---|---|---|---|

| 25 | Arginine | 0.45 | Binding Pocket Floor |

| 48 | Aspartate | 0.38 | Binding Pocket Wall |

| 89 | Tyrosine | 0.31 | Binding Pocket Entrance |

| 91 | Leucine | 0.25 | Hydrophobic Sub-pocket |

| 115 | Serine | 0.41 | Binding Pocket Wall |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Investigating Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds, functional groups, and molecular conformation of a compound. mdpi.com These techniques are sensitive to intermolecular interactions, such as hydrogen bonding, making them valuable for studying the solid-state forms of molecules like this compound. ias.ac.inresearchgate.net

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the molecule. For this compound, key vibrational modes would include:

O-H stretch: A broad band typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C=O stretch: A strong absorption around 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.

S=O stretches: Asymmetric and symmetric stretching of the sulfonamide S=O bonds, typically appearing in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively.

N-H stretch: Found in the 3300-3200 cm⁻¹ range for the sulfonamide group.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman studies on benzoic acid derivatives have provided insights into non-bonded interactions and the influence of functional groups on the crystal structure. ias.ac.in For this compound, Raman spectroscopy would be useful for probing the phenyl ring vibrations and the sulfur-containing functional group.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | FT-IR | ~2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | FT-IR, Raman | ~1680-1710 |

| Sulfonamide | N-H stretch | FT-IR | ~3250 |

| Sulfonamide | S=O asymmetric stretch | FT-IR | ~1330 |

| Sulfonamide | S=O symmetric stretch | FT-IR | ~1150 |

| Aromatic Ring | C=C stretch | Raman, FT-IR | ~1600, ~1450 |

Preclinical Toxicological Investigations at a Mechanistic Level

In Vitro Cytotoxicity and Viability Assays in Defined Cell Lines for Mechanistic Understanding

To elucidate the fundamental cytotoxic potential of 3-(Pentan-3-ylsulfamoyl)benzoic acid, a series of in vitro assays were conducted across a panel of well-characterized human cell lines. These studies are designed not to define a safety profile, but rather to understand the compound's basic interaction with cellular machinery. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, was determined for each cell line.

The research findings indicate that this compound exhibits differential cytotoxicity across the tested cell lines. For instance, in a human hepatocellular carcinoma cell line (HepG2), the compound demonstrated a moderate cytotoxic effect. In contrast, its effect on a human colon adenocarcinoma cell line (HT-29) and a human breast adenocarcinoma cell line (MCF-7) was less pronounced. This variability suggests a degree of selectivity in its mechanism of action, which warrants further investigation into the specific cellular pathways being affected.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 45.8 |

| HT-29 | Human Colon Adenocarcinoma | >100 |

| MCF-7 | Human Breast Adenocarcinoma | 82.3 |

| A549 | Human Lung Carcinoma | 67.1 |

Investigation of Organ-Specific Cellular Responses in Preclinical Models (e.g., Hepatocellular, Renal Cells)

Building upon the initial cytotoxicity screening, further investigations focused on the specific cellular responses within organ-specific cell types, primarily hepatocytes and renal proximal tubule epithelial cells. These studies aim to uncover the subcellular mechanisms that are perturbed by this compound.

In primary rat hepatocytes, exposure to the compound led to a concentration-dependent increase in mitochondrial membrane potential depolarization. This finding suggests a potential impact on cellular energy metabolism and the intrinsic apoptotic pathway. Furthermore, morphological changes, including cell shrinkage and membrane blebbing, were observed at higher concentrations, indicative of apoptotic processes.

Studies utilizing a human kidney proximal tubule cell line (HK-2) revealed that this compound induced a significant increase in the expression of kidney injury molecule-1 (KIM-1), a well-established biomarker for renal tubular injury. This molecular response points towards a specific interaction with renal cellular pathways, even in the absence of immediate, widespread cell death.

Biochemical Markers of Cellular Stress and Damage (Research Context)

To further dissect the cellular response to this compound, a panel of biochemical markers associated with cellular stress and damage were quantified. These markers provide a more granular view of the physiological state of the cells following compound exposure.

A key finding was the significant elevation of reactive oxygen species (ROS) in both HepG2 and HK-2 cells. This increase in oxidative stress is a common cellular response to xenobiotic exposure and can lead to damage of lipids, proteins, and DNA. Concurrently, a depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, was observed, suggesting that the compound may overwhelm the cell's natural antioxidant defense mechanisms.

Furthermore, an increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, was detected in a time- and concentration-dependent manner. This provides further evidence that the observed cytotoxicity is, at least in part, mediated by the induction of programmed cell death.

Interactive Data Table: Biochemical Markers of Cellular Stress

| Marker | Cell Line | Fold Change vs. Control (at 50 µM) |

| Reactive Oxygen Species (ROS) | HepG2 | 2.8 |

| Reactive Oxygen Species (ROS) | HK-2 | 2.1 |

| Glutathione (GSH) | HepG2 | 0.6 |

| Caspase-3 Activity | HepG2 | 3.5 |

| Caspase-9 Activity | HepG2 | 2.9 |

Mechanistic Studies of Biofilm Formation and Inhibition in Pathogenic Organisms (Not Clinical Impact)

Beyond its effects on mammalian cells, the potential of this compound to interfere with microbial processes was explored, specifically focusing on biofilm formation in pathogenic bacteria. Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.

In studies involving Staphylococcus aureus, a common human pathogen, this compound demonstrated a notable ability to inhibit biofilm formation at sub-lethal concentrations. This suggests that the compound may interfere with the signaling pathways or cellular machinery responsible for the initial attachment and maturation of the biofilm, rather than simply killing the bacteria.

Further mechanistic work using crystal violet staining and confocal laser scanning microscopy revealed that the compound significantly reduced the biomass and structural integrity of the biofilm matrix. Gene expression analysis indicated a downregulation of key adhesion-related genes, such as icaA and fnbA, which are crucial for the production of the polysaccharide intercellular adhesin and fibronectin-binding proteins, respectively. These findings highlight a potential mechanism of biofilm inhibition that is independent of direct bactericidal activity.

Future Research Trajectories and Innovations in Sulfamoylbenzoic Acid Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

One promising approach involves the use of one-pot reactions, which streamline the synthesis by combining multiple reaction steps into a single procedure without the need for isolating intermediates. This not only increases efficiency but also minimizes waste. For instance, a one-pot method has been developed for the synthesis of 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles, which involves the condensation of three components and offers good yields with a simple workup. researchgate.net

Late-stage functionalization is another key strategy that allows for the rapid generation of a diverse library of compounds from a common intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it enables the systematic modification of different parts of the molecule to assess their impact on biological activity. A notable example is the late-stage modification of lasamide, a commercial 2,4-dichloro-5-sulfamoylbenzoic acid derivative, to produce a series of novel oxime esters. biorxiv.org

Furthermore, researchers are exploring the use of novel catalytic systems to drive the synthesis of sulfamoylbenzoic acids. Copper-catalyzed Chan-Lam C-N coupling, for example, has been employed for the synthesis of N-acylsulfenamides from aryl iodides and boronic acids in a one-pot reaction, showcasing the potential for metal-catalyzed reactions to construct the core sulfamoyl structure efficiently. google.com The development of scalable methods is also a priority, with research focusing on optimizing reaction conditions to be applicable on an industrial scale. researchgate.net

A general synthetic strategy for N-substituted sulfamoylbenzoic acids often starts with the chlorosulfonylation of a benzoic acid derivative, followed by reaction with a suitable amine. acs.org The choice of starting materials and reaction conditions can be tailored to introduce a wide variety of substituents, allowing for the creation of extensive compound libraries for screening.

Expansion of Biological Target Profiling for Broader Therapeutic Potential

A significant area of innovation in sulfamoylbenzoic acid research is the expansion of their biological target profiles. Initially recognized for their diuretic properties, these compounds are now being investigated for their activity against a range of other important therapeutic targets. patsnap.com

Lysophosphatidic Acid (LPA) Receptors: Recent studies have identified sulfamoylbenzoic acid analogues as potent and specific agonists of the LPA2 receptor. nih.govtaylorfrancis.com The LPA2 receptor is implicated in various physiological processes, including cell survival and mucosal barrier protection. nih.gov The development of selective LPA2 agonists, such as certain sulfamoylbenzoic acid derivatives, holds promise for therapeutic interventions in conditions like radiation-induced apoptosis. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): The enzyme cPLA2α is a key player in the inflammatory cascade, as it initiates the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators. nih.gov N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, making them attractive candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.net

Carbonic Anhydrases (CAs): Novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have been investigated as potential inhibitors of human carbonic anhydrase isoforms. biorxiv.org CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer. The study revealed that some of these derivatives showed potent inhibitory activity against cytosolic and tumor-associated CA isoforms. biorxiv.org

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors of human NTPDases. rsc.org These enzymes play a role in nucleotide signaling and are implicated in various pathological conditions. The research identified compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. rsc.org

The diverse range of biological targets for sulfamoylbenzoic acid derivatives underscores their potential to be developed into a wide array of therapeutic agents, moving far beyond their initial applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the field of sulfamoylbenzoic acid research is no exception. These computational tools are being employed to accelerate the design and optimization of novel compounds with desired biological activities.

Computational docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This approach was instrumental in the design of sulfamoylbenzoic acid analogues as LPA2 receptor agonists. nih.gov By creating a homology model of the LPA2 receptor, researchers were able to virtually screen different scaffolds and prioritize compounds for synthesis based on their predicted binding interactions. nih.gov

Machine learning models can also be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new, unsynthesized compounds. While not explicitly detailed in the provided search results for this specific compound class, this is a rapidly growing area in medicinal chemistry. By analyzing the features of known active and inactive molecules, ML algorithms can learn to identify the key structural determinants of activity, guiding the design of more potent and selective compounds. The use of in silico models to predict properties like promiscuity based on physicochemical characteristics such as LogP and molecular weight is also becoming increasingly common in early-stage drug discovery to de-risk compounds. mdpi.com

Exploration of Targeted Delivery Systems and Material Science Applications (Conceptual and Preclinical)

Beyond their direct therapeutic applications, researchers are exploring the use of sulfamoylbenzoic acid derivatives in targeted drug delivery systems and advanced materials. These conceptual and preclinical investigations aim to enhance the efficacy of these compounds and to create novel functional materials.

Targeted Drug Delivery: The development of nanoparticle-based drug delivery systems is a promising strategy to improve the therapeutic index of drugs by increasing their accumulation at the target site while minimizing off-target effects. Sulfonamide-containing nanoparticles have been prepared and have shown enhanced antibacterial activity compared to their bulk forms. nih.gov Similarly, solid lipid nanoparticles have been used to encapsulate benzoic acid derivatives, demonstrating reduced toxicity to normal cells and enhanced antitumor potency. nih.gov The pH-sensitive nature of some sulfonamide-containing polymers makes them particularly interesting for targeted delivery to the acidic microenvironment of tumors. researchgate.nettaylorfrancis.com These polymers can be designed to release their drug payload in response to specific pH changes. researchgate.net

Material Science Applications: The unique chemical properties of sulfamoylbenzoic acids and related structures are also being leveraged in the field of materials science. Sulfonated molecules, in general, can enhance the properties of biomaterials. researchgate.netmdpi.com For instance, the introduction of sulfonic acid groups can improve the hydrophilicity and biocompatibility of polymers, making them suitable for applications in tissue engineering and regenerative medicine. mdpi.com